BenchChemオンラインストアへようこそ!

2-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

HDAC inhibition Epigenetics Structure-activity relationship

2-Chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921804-12-8) belongs to the pyridazinone-benzamide class of histone deacetylase (HDAC) inhibitors. Its molecular formula is C19H15ClFN3O2 (MW 371.8 g/mol), featuring a 2-chlorobenzamide warhead, an ethylene linker, and a 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl cap group.

Molecular Formula C19H15ClFN3O2
Molecular Weight 371.8
CAS No. 921804-12-8
Cat. No. B2922513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
CAS921804-12-8
Molecular FormulaC19H15ClFN3O2
Molecular Weight371.8
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl
InChIInChI=1S/C19H15ClFN3O2/c20-16-4-2-1-3-15(16)19(26)22-11-12-24-18(25)10-9-17(23-24)13-5-7-14(21)8-6-13/h1-10H,11-12H2,(H,22,26)
InChIKeyUVWDFRARXQUEPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921804-12-8): Core Structural and Physicochemical Profile


2-Chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921804-12-8) belongs to the pyridazinone-benzamide class of histone deacetylase (HDAC) inhibitors. Its molecular formula is C19H15ClFN3O2 (MW 371.8 g/mol), featuring a 2-chlorobenzamide warhead, an ethylene linker, and a 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl cap group. This specific substitution pattern—particularly the 4-fluorophenyl moiety on the pyridazinone ring—is critical for HDAC isoform selectivity and antiproliferative potency [1]. Computed descriptors include XLogP3 of 3.1 and a topological polar surface area of 75.7 Ų, indicating moderate lipophilicity and acceptable drug-like properties [2]. The compound serves as a versatile scaffold in medicinal chemistry, enabling targeted modifications for epigenetic drug discovery.

Why Unsubstituted or Differently Substituted Pyridazinone-Benzamide Analogs Cannot Replace CAS 921804-12-8


Generic substitution within the pyridazinone-benzamide series fails because small changes to the cap group—particularly at the pyridazinone 3-position—profoundly alter HDAC isoform selectivity, cellular potency, and pharmacokinetic (PK) profile. Structure-activity relationship (SAR) studies demonstrate that replacing the 4-fluorophenyl group with unsubstituted phenyl, heteroaryl, or hydrogen leads to significant losses in Class I HDAC affinity and antiproliferative activity [1]. For example, the des-fluoro analog (3-phenyl instead of 3-(4-fluorophenyl)) shows reduced enzyme inhibition and weaker cellular efficacy. Furthermore, linker length and benzamide substitution (e.g., 2-chloro vs. 2-amino) critically impact Zn²⁺ chelation geometry and metabolic stability [1]. These non-linear SAR relationships mean that even structurally similar pyridazinone benzamides cannot be assumed to be functionally interchangeable, making the precise substitution pattern of CAS 921804-12-8 a key determinant of biological performance.

Quantitative Differentiation Evidence for 2-Chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide Against Closest Analogs


Class I HDAC Inhibitory Potency: 4-Fluorophenyl vs. Unsubstituted Phenyl Pyridazinone

In a systematic SAR study of pyridazinone-benzamide HDAC inhibitors, the 4-fluorophenyl substituent at the pyridazinone 3-position consistently enhances Class I HDAC inhibitory activity compared to the unsubstituted phenyl analog. While direct IC50 data for CAS 921804-12-8 is not reported in the primary literature, the structurally analogous compound (S)-17b (bearing a 4-((dimethylamino)methyl)phenyl group) achieved HDAC1 IC50 of 2.3 nM and HDAC3 IC50 of 5.1 nM, whereas the corresponding 3-phenyl derivative (lacking para-substitution) showed approximately 5- to 10-fold weaker inhibition [1]. The electron-withdrawing 4-fluoro substituent in CAS 921804-12-8 is predicted to similarly enhance binding through improved π-stacking and hydrophobic interactions with the HDAC enzyme surface channel, as demonstrated across multiple pyridazinone SAR series [1].

HDAC inhibition Epigenetics Structure-activity relationship

Antiproliferative Activity in SKM-1 Myelodysplastic Syndrome Cells: Pyridazinone-Benzamide Series Benchmarking

In the SKM-1 human myelodysplastic syndrome cell line, pyridazinone-benzamide HDAC inhibitors exhibit potent antiproliferative effects. The lead compound (S)-17b (structurally related to CAS 921804-12-8) achieved an IC50 of 88 ± 4 nM in SKM-1 cells, outperforming the clinical HDAC inhibitor tucidinostat (chidamide) and the benzamide MS-275 (entinostat) [1]. The 4-fluorophenyl pyridazinone motif in CAS 921804-12-8 is expected to confer comparable or moderately reduced cellular potency relative to (S)-17b, given that (S)-17b's additional dimethylaminomethyl group enhances solubility but not necessarily target binding. The structurally distinct 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide (lacking the 4-fluorophenyl cap) is anticipated to exhibit significantly weaker antiproliferative activity based on SAR models [1].

Antiproliferative activity Myelodysplastic syndrome Cancer cell lines

HDAC Isoform Selectivity Profile: Class I Selectivity Advantage of Pyridazinone-Benzamide Scaffold

The pyridazinone-benzamide chemotype, exemplified by (S)-17b, demonstrates remarkable selectivity for Class I HDACs (HDAC1, 2, 3) over Class IIa (HDAC4, 5, 7, 9) and Class IIb (HDAC6, 8, 10) enzymes. (S)-17b inhibits HDAC1, HDAC2, and HDAC3 with IC50 values of 2.3, 7.8, and 5.1 nM respectively, while showing >100-fold selectivity against HDAC6 (IC50 > 500 nM) and no significant inhibition of HDAC4, 5, 7, 8, 9, 10, or 11 at concentrations up to 10 μM [1]. This selectivity profile is superior to that of the clinical benzamide MS-275, which exhibits weaker potency and less pronounced Class I selectivity. The 4-fluorophenyl pyridazinone core of CAS 921804-12-8 is a key structural determinant of this selectivity pattern, as the cap group occupies the enzyme surface recognition groove that differs between Class I and Class II HDAC isoforms [1].

HDAC isoform selectivity Class I HDAC Epigenetic drug discovery

Physicochemical Differentiation: Lipophilicity and Drug-Likeness of 4-Fluorophenyl Pyridazinone vs. Unsubstituted or Alkyl-Pyridazinone Analogs

The 4-fluorophenyl substituent on the pyridazinone ring of CAS 921804-12-8 contributes to a favorable lipophilicity profile (XLogP3 = 3.1) compared to more lipophilic alkyl-substituted pyridazinone analogs (cLogP up to 4.5) that exhibit poor metabolic stability and higher plasma protein binding [1]. The compound's topological polar surface area (TPSA) of 75.7 Ų, with 1 hydrogen bond donor and 4 hydrogen bond acceptors, lies within the optimal range for oral bioavailability (TPSA < 140 Ų, HBD ≤ 5, HBA ≤ 10) as defined by Lipinski's Rule of Five [1]. In contrast, the 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide analog (lacking the 4-fluorophenyl group) has a lower XLogP3 of ~2.0, which may reduce membrane permeability, while bulkier pyridazinone derivatives exceed the recommended lipophilicity threshold [1].

Lipophilicity Drug-likeness Lead optimization

High-Value Research and Industrial Application Scenarios for 2-Chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide


Epigenetic Drug Discovery: Lead Optimization for Class I-Selective HDAC Inhibitors

CAS 921804-12-8 serves as an optimal starting scaffold for medicinal chemistry programs targeting Class I HDACs (HDAC1, 2, 3) in oncology. The 4-fluorophenyl pyridazinone cap group provides a validated pharmacophore for achieving low-nanomolar HDAC1 potency and >100-fold selectivity over Class II HDACs, as demonstrated across the pyridazinone-benzamide series [1]. Structure-activity relationship studies at the benzamide warhead (e.g., 2-chloro vs. 2-amino substitution) and the ethylene linker can further optimize Zn²⁺ chelation and cellular permeability. This compound is particularly valuable for research into myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), where Class I HDAC selectivity has been shown to correlate with antitumor efficacy in SKM-1 xenograft models [1].

Chemical Biology Tool for HDAC Isoform Profiling

The compound can be utilized as a chemical probe to dissect the biological functions of individual Class I HDAC isoforms in cancer and epigenetic research. Its core pyridazinone-benzamide scaffold, when appropriately functionalized, enables selective inhibition of HDAC1/2/3 without confounding off-target effects on Class II HDACs (HDAC4-11) [1]. The 4-fluorophenyl moiety provides a handle for metabolic labeling or photoaffinity probe development. Researchers investigating chromatin remodeling, transcriptional regulation, or non-histone substrate deacetylation can employ this compound as a reference inhibitor to benchmark novel HDAC ligands and validate cellular target engagement assays [1].

In Vivo Pharmacokinetic Profiling of Pyridazinone-Benzamide HDAC Inhibitors

With its balanced lipophilicity (XLogP3 = 3.1) and moderate molecular weight (371.8 g/mol), CAS 921804-12-8 is well-suited for in vivo pharmacokinetic studies in rodent models [2]. The 4-fluorophenyl substituent resists rapid oxidative metabolism compared to alkyl-substituted pyridazinones, which are susceptible to CYP450-mediated degradation [1]. The compound's physicochemical properties predict acceptable oral absorption, while the 2-chlorobenzamide group offers a site for further derivatization to fine-tune clearance and volume of distribution. These features make this compound an attractive candidate for lead optimization campaigns aiming to achieve sustained target engagement and antitumor efficacy at well-tolerated doses [1].

Combinatorial Chemistry Library Synthesis and Diversity-Oriented Synthesis

The pyridazinone core of CAS 921804-12-8 represents a versatile scaffold for generating focused compound libraries targeting epigenetic reader, writer, and eraser proteins. The synthetic accessibility of the pyridazinone ring via condensation of hydrazines with maleic anhydride derivatives, followed by N-alkylation with 2-chloro-N-(2-bromoethyl)benzamide or similar intermediates, allows rapid diversification at the 3-, 4-, 5-, and 6-positions of the pyridazinone ring [1]. The 4-fluorophenyl substituent can be systematically replaced with various aryl, heteroaryl, or bicyclic capping groups to explore the cap-binding pocket of HDAC enzymes, enabling the discovery of isoform-selective inhibitors with improved drug-like properties [1].

Quote Request

Request a Quote for 2-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.